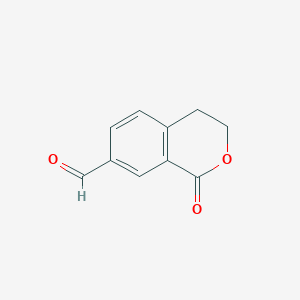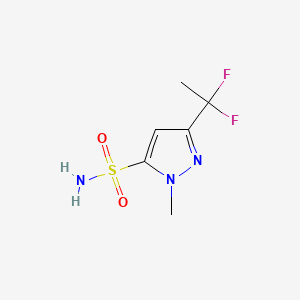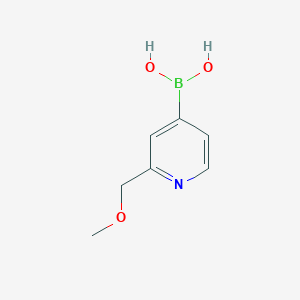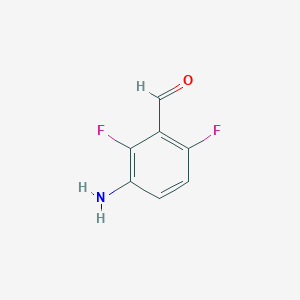![molecular formula C10H10O2 B13467002 Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)
Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate typically involves the reaction of benzocyclobutene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The resulting compound is then purified using techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may also be explored to enhance production efficiency.
化学反応の分析
Types of Reactions
Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and advanced materials.
作用機序
The mechanism of action of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The bicyclic structure of the compound also allows it to interact with specific enzymes and receptors, influencing their activity and function .
類似化合物との比較
Similar Compounds
Benzocyclobutene: A parent compound with similar bicyclic structure.
Methyl benzoate: An ester with a simpler aromatic structure.
Cyclohexene derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate is unique due to its combination of a bicyclic structure and an ester functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
methyl bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxylate |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)9-5-3-7-2-4-8(7)6-9/h3,5-6H,2,4H2,1H3 |
InChIキー |
QEWVLAMBMDXRFB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(CC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)


![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)

![tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)
![tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate](/img/structure/B13466972.png)



![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)

